N-Arachidonoyl dopamine
Overview
Description
N-Arachidonoyl dopamine (NADA) is an endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . It was first described as a putative endocannabinoid in 2000 and was subsequently identified as an endovanilloid in 2002 . NADA is an endogenous arachidonic acid-based lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .
Molecular Structure Analysis
N-acyldopamines, including NADA, consist of a hydrocarbon tail and a polar head group capable of interacting with cell membranes, membrane proteins, or ion channels function .Chemical Reactions Analysis
NADA has been shown to activate both human and rat TRPV1 overexpressed in HEK-293 cells . Other endocannabinoids such as PALDA and STERDA, mediated an entourage effect on NADA-mediated actions, indicating an enhanced calcium mobilization through TRPV1 when coapplied with NADA .Physical And Chemical Properties Analysis
NADA is a fatty amide, a member of catechols, a secondary carboxamide, and a N-(fatty acyl)-dopamine . It is functionally related to dopamine and arachidonic acid .Scientific Research Applications
Inhibition of T-type Calcium Channels
N-Arachidonoyl dopamine (NADA) has been shown to modulate T-type voltage-gated calcium channel currents (ICa), which are expressed by many excitable cells, including neurons involved in pain detection and processing. This suggests a potential role for NADA in pain modulation (Ross, Gilmore, & Connor, 2009).
Neuroprotective Effects under Hypoxic Conditions
NADA demonstrated protective effects on cultured hippocampal neurons in a model of hypoxia/reoxygenation. It preserved bioelectric activity and viability of neurons, indicating its potential as a neuroprotective agent (Vedunova et al., 2014).
Modulation of Signaling Pathways
NADA activates specific signaling pathways in vitro. It has been identified as a highly biased ligand at cannabinoid CB1 receptors, indicating its role in modulating cannabinoid receptor-mediated physiological processes (Redmond et al., 2016).
Role in Nociception and Inflammation
Studies suggest that NADA plays a significant role in nociception and inflammation in the central and peripheral nervous system. It is also a potent agonist for the TRPV1 receptor, which is an endogenous transducer of noxious heat (Grabiec & Dehghani, 2017).
Biosynthesis of NADA
Research has explored the biosynthesis of NADA, which occurs through an enzyme-mediated conjugation of arachidonic acid with dopamine. This highlights the complex biochemical pathways involved in the synthesis of this endogenous ligand (Hu et al., 2009).
Modulation of Acute Systemic Inflammation
NADA has demonstrated potent anti-inflammatory properties in vivo, particularly in models of systemic inflammation. It reduced activation of human endothelial cells and improved survival in endotoxemic mice, suggesting its potential for therapeutic use in acute inflammation (Lawton et al., 2017).
Impact on Primary Afferent Fibre and Spinal Cord Neuronal Responses
NADA's activation of both TRPV1 and CB1 receptors contributes to its complex effects on primary afferent fibre function, indicating its significance in pain signaling processes (Sagar et al., 2004).
Influence on Blood Pressure
NADA induced a depressor effect through activation of TRPV1 channels, particularly during high-salt intake in animal models. This suggests its role in cardiovascular regulation (Wang & Wang, 2007).
Future Directions
There is evidence suggesting that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies . Further studies will be needed to thoroughly elucidate the mechanisms by which NADA exerts its effects in vivo . Additionally, the observed dramatic difference in the mode of action of N-acyl dopamines points to the possible existence of novel pathogenic mechanisms of neurodegeneration induced by prolonged uncompensated production of these substances within neuronal tissue .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Arachidonoyl dopamine | |
CAS RN |
199875-69-9 | |
Record name | N-Arachidonoyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl dopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ARACHIDONOYL DOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.